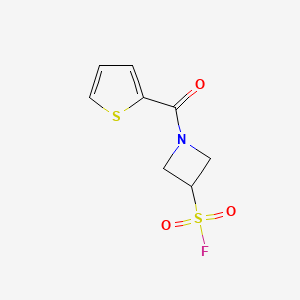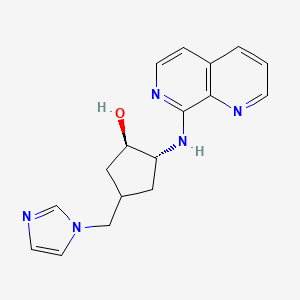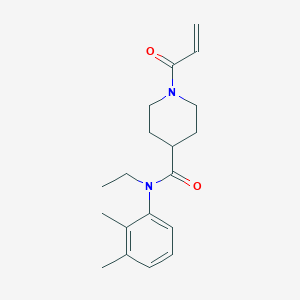
1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride, also known as TCASF, is a chemical compound that has been widely used in scientific research. This molecule is a potent inhibitor of serine proteases, which are enzymes that play a crucial role in many biological processes.
Wirkmechanismus
1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride inhibits serine proteases by irreversibly binding to the active site of the enzyme. This binding occurs through the formation of a covalent bond between the sulfonyl fluoride group of 1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride and the active site serine residue of the enzyme. This irreversible binding results in the inhibition of enzyme activity and prevents the enzyme from carrying out its biological function.
Biochemical and Physiological Effects:
The inhibition of serine proteases by 1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride has been shown to have a wide range of biochemical and physiological effects. Inhibition of proteases involved in inflammation can reduce the severity of inflammation. Inhibition of proteases involved in cancer can reduce the growth and spread of cancer cells. Inhibition of proteases involved in thrombosis can prevent the formation of blood clots.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride is its high potency and specificity for serine proteases. This makes it an ideal tool for studying the role of these enzymes in various biological processes. However, 1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride is also highly reactive and can be toxic in high concentrations. Additionally, the irreversible binding of 1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride to the active site of the enzyme can make it difficult to study the effects of reversible inhibition.
Zukünftige Richtungen
There are many potential future directions for the use of 1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride in scientific research. One area of interest is the development of 1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride analogs with improved potency and specificity for specific serine proteases. Another area of interest is the use of 1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride in the development of new therapies for diseases such as cancer and inflammation. Additionally, the study of the effects of reversible inhibition of serine proteases using 1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride analogs could provide valuable insights into the role of these enzymes in various biological processes.
Synthesemethoden
1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride can be synthesized through a multi-step process involving the reaction of thiophene-2-carboxylic acid with thionyl chloride, followed by the reaction with azetidine-3-sulfonyl chloride and finally, the reaction with hydrogen fluoride. This process yields a white crystalline solid that is highly pure and stable.
Wissenschaftliche Forschungsanwendungen
1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride has been used extensively in scientific research for its potent inhibitory effects on various serine proteases. It has been shown to be effective in inhibiting enzymes such as trypsin, chymotrypsin, and elastase. 1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride has also been used in studies investigating the role of serine proteases in various disease states, such as cancer, inflammation, and thrombosis.
Eigenschaften
IUPAC Name |
1-(thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3S2/c9-15(12,13)6-4-10(5-6)8(11)7-2-1-3-14-7/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIPYBSATYJXBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CS2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3R,4S)-4-methoxy-1-[2-(methylamino)pyrimidin-4-yl]pyrrolidin-3-yl]ethanesulfonamide](/img/structure/B7450314.png)
![4-[1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]triazol-4-yl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7450319.png)
![N-[2-(2-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxamide](/img/structure/B7450333.png)
![1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7450362.png)
![7-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B7450365.png)

![1-[(3-Methoxy-1,2-oxazol-5-yl)methyl]-2-methyl-5-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B7450374.png)


![1-[2-(phenylsulfanyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B7450387.png)
![2-{4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole]-1'-yl}ethane-1-sulfonyl fluoride](/img/structure/B7450389.png)
![N-[2-methyl-2-(methylsulfanyl)propyl]-4-(prop-2-enamido)benzamide](/img/structure/B7450397.png)
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxamide](/img/structure/B7450404.png)
